molecular formula C9H16ClNO2 B2853239 Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2309461-27-4

Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride

Cat. No.: B2853239
CAS No.: 2309461-27-4
M. Wt: 205.68
InChI Key: DJMXGMWWYFISPQ-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride is a spirocyclic compound featuring a nitrogen atom at the 5-position of a fused bicyclic system. Its molecular formula is C₉H₁₈N₂O·HCl, with a molecular weight of 205.69 g/mol (). The CAS number is 1368338-61-7, and it has been utilized as a building block in organic synthesis, particularly in pharmaceutical research. However, recent data indicate its commercial availability is discontinued (), suggesting challenges in production or niche applications.

Properties

IUPAC Name

methyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(7)3-2-4-10-6-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMXGMWWYFISPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309461-27-4
Record name methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common approach is the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the spiro compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of readily available starting materials and minimal chromatographic purification steps makes the process economically viable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Azaspiro Compounds

Methyl 6-azaspiro[2.5]octane-1-carboxylate Hydrochloride (CAS 874365-30-7)
  • Structure : Similar spiro[2.5]octane core but with nitrogen at the 6-position.
  • Molecular Weight : 205.69 g/mol ().
  • Key Difference : Positional isomerism of the nitrogen atom may alter electronic and steric properties, affecting reactivity in coupling reactions or enzyme interactions.
7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride (CAS 351369-07-8)
  • Structure : Smaller spiro[2.4]heptane system with a fluorine substituent.
  • Molecular Weight : 311.84 g/mol ().
  • Fluorine substitution improves metabolic stability and lipophilicity ().
(S)-5-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride (CAS 179022-43-6)
  • Structure : Contains two nitrogen atoms (4,7-diaza) and a methyl group.
  • Molecular Weight : 170.26 g/mol ().
  • Key Difference : Additional nitrogen enhances hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites ().

Bicyclic Analogs

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7)
  • Structure: Bicyclo[2.2.2]octane system with an amino group.
  • Molecular Weight : 170.26 g/mol ().
  • Key Difference : Rigid bicyclic framework imposes distinct conformational constraints compared to spiro systems, influencing binding selectivity in drug design ().
Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
  • Structure : Bicyclo[2.2.2]octane with Boc-protected amine.
  • Molecular Weight : 374 g/mol (LC/MS data, ).
  • Key Difference : The Boc group enhances stability during synthetic steps, as demonstrated in multi-step syntheses ().

Therapeutic Derivatives

Aderbasib (CAS 791828-58-5)
  • Structure : 5-azaspiro[2.5]octane core with carbamoyl and phenylpiperazinyl groups.
  • Molecular Weight : 416.47 g/mol ().
  • Key Difference: Functionalized for antineoplastic activity via ErbB Sheddase inhibition.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Features
Methyl 5-azaspiro[2.5]octane-1-carboxylate HCl 1368338-61-7 205.69 Spiro[2.5], N at 5-position
Methyl 6-azaspiro[2.5]octane-1-carboxylate HCl 874365-30-7 205.69 Spiro[2.5], N at 6-position
7-Fluoro-5-azaspiro[2.4]heptane HCl 351369-07-8 311.84 Spiro[2.4], fluorine substituent
(S)-5-Methyl-4,7-diazaspiro[2.5]octane HCl 179022-43-6 170.26 Diaza, methyl group
Aderbasib 791828-58-5 416.47 Antineoplastic derivative

Research Findings and Implications

  • Synthetic Utility : Spiro compounds like Methyl 5-azaspiro[2.5]octane-1-carboxylate HCl are valued for their three-dimensional complexity, enabling access to diverse bioactive molecules ().
  • Structure-Activity Relationships (SAR) : Positional changes (e.g., N at 5 vs. 6) and substituents (e.g., fluorine, methyl) significantly alter physicochemical and biological profiles ().
  • Commercial Trends : Discontinuation of the target compound () underscores the need for accessible analogs like Methyl 6-azaspiro[2.5]octane-1-carboxylate HCl () or bicyclic alternatives ().

Biological Activity

Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride is a nitrogen-containing organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C9H15NO2·HCl
  • Molecular Weight : 193.68 g/mol

The spirocyclic structure allows for unique interactions within biological systems, potentially influencing various metabolic pathways and receptor activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity : Investigations into its anticancer properties show promise, particularly in inhibiting tumor growth in specific cancer cell lines.

Antimicrobial Activity

A study conducted by explored the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth, suggesting its potential utility in developing new antimicrobial therapies.

Anticancer Research

In a separate investigation published in , the compound was tested on various cancer cell lines, including breast and prostate cancer models. The findings demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesNotable Activities
Methyl 6-azaspiro[2.5]octane-1-carboxylateSimilar spirocyclic structure with methyl ester groupInvestigated for antimicrobial and anticancer properties
Ethyl 6-azaspiro[2.5]octane-1-carboxylateContains ethyl ester groupExplored for similar biological activities
6-Azaspiro[2.5]octane hydrochlorideLacks ester functionalityPotentially similar biological activity

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